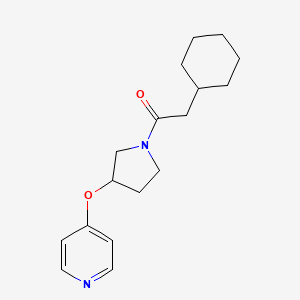
2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly known as CX-5461 and is synthesized through a specific method that involves a series of chemical reactions. This compound has been studied extensively for its potential applications in scientific research, particularly in the field of cancer treatment.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
Research has demonstrated the utility of cyclohexanone derivatives in asymmetric synthesis, particularly in the stereoselective conjugate addition to chiral enones. Schultz and Harrington (1991) highlighted the preparation of chiral 2-substituted-2-cyclohexen-1-ones, which undergo conjugate additions with good to excellent diastereoselectivities, showcasing the potential for constructing complex, chiral molecules (A. Schultz & R. Harrington, 1991). This research underscores the relevance of cyclohexanone derivatives in enantioselective synthesis, which could extend to compounds such as "2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone" for the development of chiral drug molecules or materials.
Material Science and Polymerization
In material science, the design and synthesis of functional cyclic esters derived from cyclohexanone derivatives have been explored for the creation of hydrophilic aliphatic polyesters. Trollsås et al. (2000) described the synthesis, polymerization, and application of these cyclic esters, highlighting their potential in biomedical applications (M. Trollsås et al., 2000). This research demonstrates the versatility of cyclohexanone derivatives in the development of new materials with tailored properties, suggesting similar applications for "this compound" in novel polymer formulations.
Catalytic Behavior and Ligand Development
The synthesis and characterization of iron and cobalt complexes involving quinoxalinyl-pyridine derivatives, as explored by Sun et al. (2007), showcase the role of such compounds in catalyzing ethylene reactivity, offering insights into their use in industrial polymerization processes (Wen‐Hua Sun et al., 2007). The structural similarity to "this compound" implies potential applications in catalysis, specifically in designing new catalysts for polymer production or organic transformations.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(12-14-4-2-1-3-5-14)19-11-8-16(13-19)21-15-6-9-18-10-7-15/h6-7,9-10,14,16H,1-5,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFEAIMQBAIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

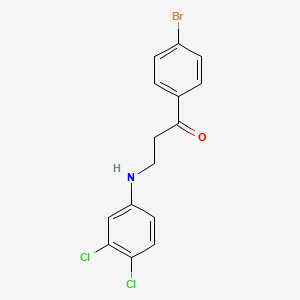
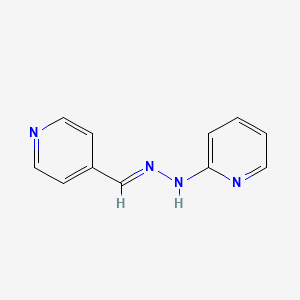


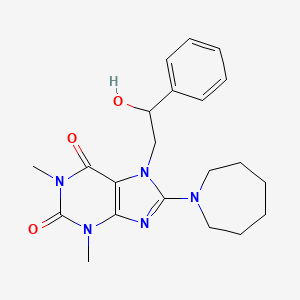
![N-(3-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2793531.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2793532.png)
![2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2793533.png)
![2-(4-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2793534.png)
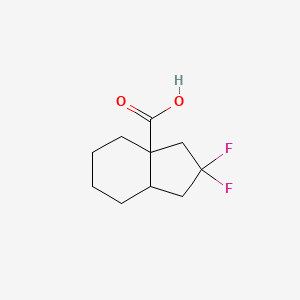
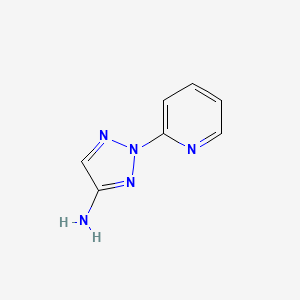
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2793538.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2793539.png)
![[(2,5-Dimethoxyphenyl)carbamoyl]formic acid](/img/structure/B2793541.png)